Gastrazole

Vue d'ensemble

Description

Gastrazole is an anti-ulcer medicine that contains Rabeprazole . It is used to treat acid-related conditions of the stomach and intestine such as acid reflux, peptic ulcers, and some other stomach conditions associated with excessive acid production . It works by reducing the amount of acid produced in your stomach .

Synthesis Analysis

A practical and scalable synthesis was developed that was used to prepare multikilogram batches of Gastrazole, a selective cholecystokinin-2 receptor antagonist . In addition, evidence was found to indicate an amide bond-forming reaction proceeded via the isoimide of a benzimidazoleamide acid derivative .Chemical Reactions Analysis

Gastrazole is a potent and selective gastrin receptor antagonist . It has been used in trials to assess its effect in advanced pancreatic cancer .Applications De Recherche Scientifique

Treatment of Advanced Pancreatic Cancer : Gastrazole has shown promise in the treatment of advanced pancreatic cancer. In two randomized controlled trials, it demonstrated significantly better survival compared to placebo, with a median survival of 7.9 months versus 4.5 months in one of the trials. However, compared to 5-fluorouracil (5-FU), another pancreatic cancer treatment, gastrazole did not show a significant survival advantage. It was noted for its mild toxicity, with significantly less diarrhea, stomatitis, and hand-foot syndrome compared to 5-FU. Quality of life assessments indicated similar outcomes between gastrazole and 5-FU treatments (Chau et al., 2006).

Synthesis for Clinical Use : A scalable and practical synthesis of gastrazole has been developed, allowing for the preparation of multikilogram batches. This advancement supports its potential for larger-scale clinical applications (Ormerod et al., 2005).

Reflections on Pilot Trials : The synthesis of gastrazole and its subsequent clinical trials in pancreatic cancer highlight its potential. Pilot trials showed prolonged survival in small patient groups when compared with best supportive care or placebo. The trials suggest a greater benefit for patients with early-stage disease. An alternative gastrin receptor antagonist, YF 476, which can be administered orally, has also been mentioned as a potential treatment to be studied in similar contexts (Black, 2009).

Mécanisme D'action

Safety and Hazards

Common side effects of Gastrazole include diarrhea, dizziness, flatulence, headache, nausea, vomiting, abdominal pain, and weakness . Long-term use of Gastrazole can cause thinning of bones, which is called osteoporosis . Gastrazole decreases the calcium absorption leading to calcium deficiency and increases the risk of bone fractures of the hip, wrist, or spine .

Orientations Futures

Gastrazole appears to confer a small survival advantage over placebo in patients with advanced pancreatic cancer, but larger trials are needed to confirm this effect . Gastrazole did not lead to better survival than 5-FU but produced fewer toxic effects, and so might be useful in combination with cytotoxic drugs .

Propriétés

IUPAC Name |

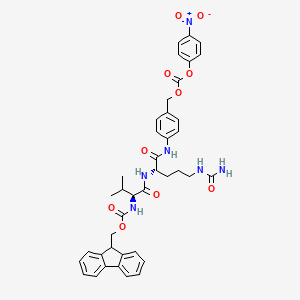

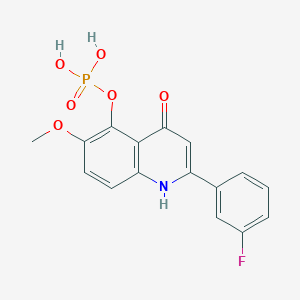

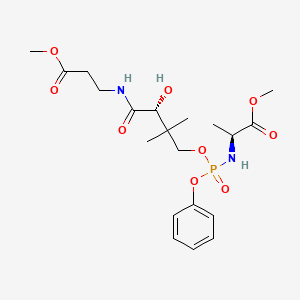

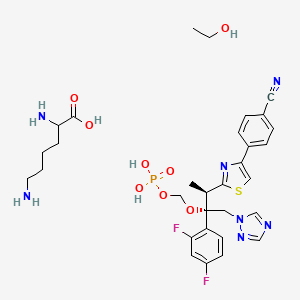

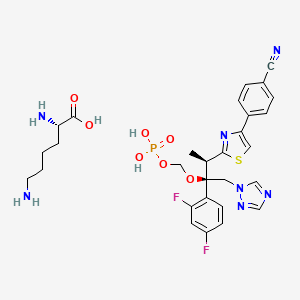

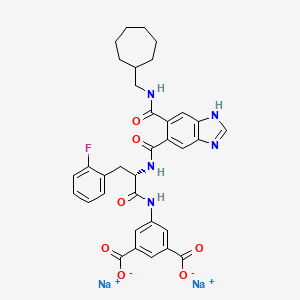

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXHRARUCKASM-UJXPALLWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FN5Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235459 | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gastrazole | |

CAS RN |

862583-15-1 | |

| Record name | JB-95008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JB-95008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JB-95008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.